

Application Notes and Protocols for IQB-782, a Selective ALK2 Inhibitor

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Compound of Interest

Compound Name: IQB-782

Cat. No.: B1206311

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These application notes provide a comprehensive overview of **IQB-782** (also known as BLU-782 and fidrisertib), a potent and highly selective small-molecule inhibitor of Activin-like Kinase 2 (ALK2). **IQB-782** is under investigation for the treatment of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation. These notes detail the mechanism of action, key experimental data, and protocols for utilizing **IQB-782** in a research setting.

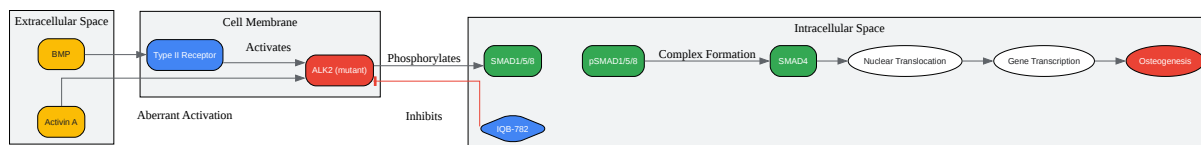
Mechanism of Action

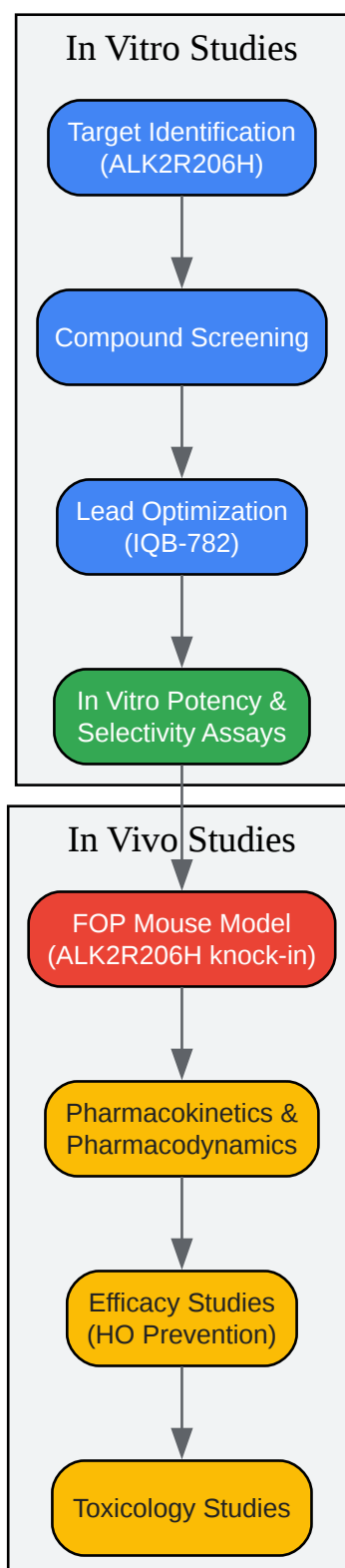
Fibrodysplasia ossificans progressiva is driven by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 protein, a type I bone morphogenetic protein (BMP) receptor. The most common mutation, ALK2R206H, leads to hypersensitivity to BMP ligands and a neomorphic response to activin A, resulting in dysregulated signaling through the BMP pathway and subsequent heterotopic ossification (HO)[1][2].

IQB-782 was specifically designed to be a highly selective inhibitor of the mutant ALK2 kinase[3]. It effectively blocks the downstream signaling cascade, thereby preventing the abnormal bone formation that is characteristic of FOP[1][2]. Preclinical studies have demonstrated that **IQB-782** preferentially binds to and inhibits the mutated ALK2R206H with high affinity, showing over 100-fold selectivity compared to other closely related ALK family members such as ALK1, ALK3, and ALK6[1][4].

Signaling Pathway

The following diagram illustrates the BMP signaling pathway in the context of FOP and the inhibitory action of **IQB-782**. In FOP, the mutated ALK2 receptor is constitutively active and can also be aberrantly activated by Activin A. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to induce the transcription of genes that promote osteogenesis. **IQB-782** acts by blocking the kinase activity of the mutated ALK2, thus preventing the phosphorylation of SMADs and halting the pro-osteogenic signaling cascade.





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